molecular formula C12H15BrN2O B1374772 2-Bromo-6-(4-methylpiperazino)benzaldehyde CAS No. 1381944-64-4

2-Bromo-6-(4-methylpiperazino)benzaldehyde

Cat. No.: B1374772
CAS No.: 1381944-64-4
M. Wt: 283.16 g/mol
InChI Key: SKXRXIOFWRSMCH-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-methylpiperazino)benzaldehyde is an organic compound with the molecular formula C12H15BrN2O It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a 4-methylpiperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-methylpiperazino)benzaldehyde typically involves the bromination of 2-(4-methylpiperazino)benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-methylpiperazino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-(4-methylpiperazino)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-methylpiperazino)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The bromine atom and the aldehyde group play crucial roles in these interactions, facilitating the formation of stable adducts with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(4-methylpiperazin-1-yl)benzaldehyde
  • 4-Bromo-2-(4-methylpiperazino)benzaldehyde
  • 2-Chloro-6-(4-methylpiperazino)benzaldehyde

Uniqueness

2-Bromo-6-(4-methylpiperazino)benzaldehyde is unique due to the presence of both a bromine atom and a 4-methylpiperazino group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific substitution pattern also influences its physicochemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-bromo-6-(4-methylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-14-5-7-15(8-6-14)12-4-2-3-11(13)10(12)9-16/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXRXIOFWRSMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=CC=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743054
Record name 2-Bromo-6-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-64-4
Record name 2-Bromo-6-(4-methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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